
(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
説明
Fmoc-protected amino acids like “®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid” are commonly used in peptide synthesis. The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group for amines, particularly used for the synthesis of peptides .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the amino acid moiety and the Fmoc protecting group. The Fmoc group is a bulky, aromatic group that protects the amine functionality of the amino acid during peptide synthesis .
Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, typically using piperidine. This allows the free amine to react with the next Fmoc-protected amino acid in the sequence .
Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids depend on the specific amino acid moiety. They are typically solid at room temperature and are soluble in common organic solvents .
科学的研究の応用
Synthesis of Peptide-Based Molecules
(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is primarily utilized in the synthesis of peptide-based molecules. The Fmoc (9-fluorenylmethyl carbamate) group is commonly used to protect the amino group during the synthesis process, ensuring that the amino acids are joined in the correct sequence and structure. For instance, this approach has been employed in the sequential synthesis of main-chain nonlinear optical (NLO) oligomers containing 4-dialkylamino-4'-(alkylsulfonyl)azobenzene chromophores, showcasing its versatility in constructing complex organic molecules with specific functions (Huang et al., 2000).
Peptidomimetic Chemistry
The Fmoc-protected variant of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is integral in peptidomimetic chemistry, particularly in solid-phase peptide synthesis (SPPS). It's demonstrated in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which highlights the acid's adaptability for synthesizing complex peptide-based structures (Sladojevich et al., 2007).
Development of Unnatural Amino Acids
The acid is also used in the development of unnatural amino acids like N-Fmoc Statine and its analogues. These amino acids hold significant potential in drug development and molecular biology due to their unique properties and functionalities, as indicated by their synthesis processes involving various protection and activation strategies (Xia & Xin, 2006).
Enhancement of Solid Phase Peptide Synthesis (SPPS)
Modifications and advancements in SPPS, including the use of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, have significantly improved the efficiency of peptide synthesis. For example, research in green solid-phase peptide synthesis has led to the reduction of hazardous solvent usage, with the Fmoc group playing a crucial role in these more sustainable methods (Jad et al., 2016).
Antibacterial Applications
The incorporation of Fmoc-protected amino acids in the design of antibacterial agents is another significant application. The development of hydrogelators based on Fmoc-amino acid/peptides functionalized cationic amphiphiles demonstrates the potential of these compounds as effective antibacterial agents due to their cell membrane penetration properties (Debnath et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFLWRZPGHUGE-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




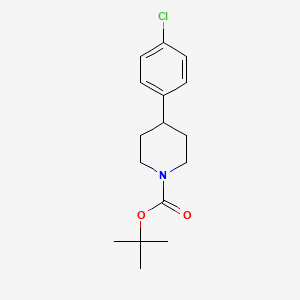
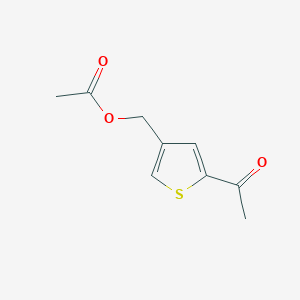
![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)
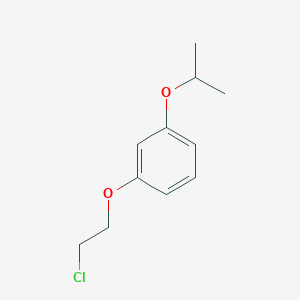

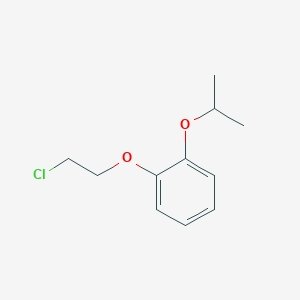
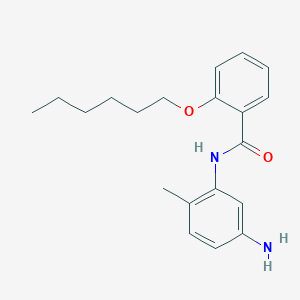
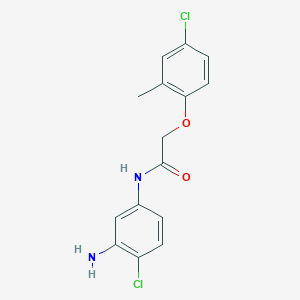
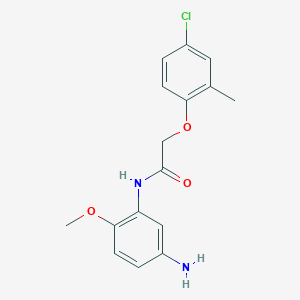

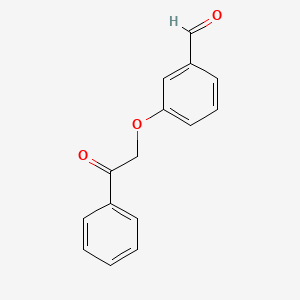
![N-[4-(Hexyloxy)benzyl]-1-butanamine](/img/structure/B1437811.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)